molecular formula C11H15BrN2O B2739271 5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine CAS No. 2285657-49-8

5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine

Cat. No.: B2739271
CAS No.: 2285657-49-8
M. Wt: 271.158
InChI Key: XICHHZUMCYVTSR-UHFFFAOYSA-N
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Description

5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine is a pyridine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromine atom at the 5-position, a cyclobutylethoxy group at the 4-position, and an amine group at the 2-position of the pyridine ring.

Scientific Research Applications

5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions . The starting materials for this synthesis include 5-bromo-2-methylpyridin-3-amine and cyclobutylethyl bromide, which undergo coupling to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Coupling Reactions: The compound can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boron Reagents: Employed in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine is unique due to the presence of the cyclobutylethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s stability, reactivity, and potential bioactivity compared to other similar pyridine derivatives.

Properties

IUPAC Name

5-bromo-4-(1-cyclobutylethoxy)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-7(8-3-2-4-8)15-10-5-11(13)14-6-9(10)12/h5-8H,2-4H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICHHZUMCYVTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)OC2=CC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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